2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Description
Properties
IUPAC Name |
3-(2-chloro-6-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-7-9(2)5-6-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZVYGYJSYIUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=C(N=C3C=CC(=CC3=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649305 | |
| Record name | 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-71-5 | |
| Record name | Quinoline, 2-chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide.
Formation of Oxadiazole Ring: The carbaldehyde group reacts with isonicotinohydrazide to form the oxadiazole ring under acidic conditions.
Final Product: The resulting intermediate undergoes further reactions to introduce the propyl group, yielding the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted quinoline derivatives.
Scientific Research Applications
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Heterocyclic Moieties
The substitution pattern of quinoline derivatives significantly impacts their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Quinoline Derivatives
Key Differences and Implications
Substitution at Position 3 vs. 4: The target compound’s oxadiazole substitution at position 3 contrasts with chloroquine derivatives (e.g., piperazine at position 4). Piperazine-containing analogs (e.g., chloroquine) exhibit basicity and protonation under physiological conditions, enhancing solubility and ionic interactions with biological targets. In contrast, the oxadiazole moiety is non-basic and may reduce solubility but improve metabolic stability .
Heterocyclic Ring Systems: The 1,2,4-oxadiazole ring in the target compound is aromatic and planar, favoring π-π stacking with aromatic residues in enzymes or receptors. This contrasts with the flexible piperazine ring in chloroquine, which adopts multiple conformations .
Lipophilicity and Bioavailability :
- The propyl chain on the oxadiazole ring increases lipophilicity (logP) compared to hydroxychloroquine’s hydroxyl group. This may enhance membrane permeability but reduce aqueous solubility, impacting pharmacokinetics .
Biological Activity
Overview
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound notable for its diverse biological activities. This compound features a quinoline core with specific substituents that enhance its interaction with biological targets. Its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent, have garnered significant attention in recent research.
The compound has a molecular formula of C₁₅H₁₄ClN₃O and a molecular weight of approximately 287.75 g/mol. The structure includes:
- A chloro group at position 2,
- A methyl group at position 6,
- A 5-propyl-1,2,4-oxadiazol-3-yl group at position 3.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, affecting cell signaling pathways related to growth and differentiation.
- Receptor Binding : The compound binds to certain cell membrane receptors, modulating their activity and influencing downstream signaling cascades.
- Antimicrobial Activity : Preliminary studies indicate its effectiveness against various pathogens, suggesting potential use in treating infections .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial potential of this compound against a range of bacteria and fungi. Key findings include:
- Inhibition Zones : The compound demonstrated significant inhibition zones against tested pathogens.
- Minimum Inhibitory Concentration (MIC) : MIC values indicate effective concentrations for inhibiting microbial growth, with promising results suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research has also focused on the anticancer properties of this compound:
- Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other quinoline derivatives:
| Compound | Key Differences |
|---|---|
| 2-Chloro-6-methylquinoline | Lacks the oxadiazole ring and propyl group, reducing its biological activity profile. |
| 3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | Lacks chloro and methyl groups which may enhance stability but reduce activity. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline?
- Methodological Answer : The compound is synthesized via multi-step reactions. A key intermediate, 2-chloro-3-formyl-6-methylquinoline, is prepared using the Vilsmeier–Haack–Arnold reaction with acetanilide derivatives, phosphorus oxychloride, and DMF . Subsequent condensation with hydroxylamine derivatives forms the oxadiazole ring. Nucleophilic substitution or cross-coupling reactions introduce the propyl group . Purification typically involves column chromatography, followed by characterization via NMR and HPLC .
Q. How is the compound structurally characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and torsional parameters. For example, related quinoline-oxadiazole hybrids show planar quinoline rings with oxadiazole substituents tilted at ~15–30° . Hydrogen bonding and π-π stacking interactions are critical for stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
